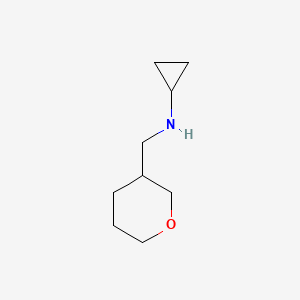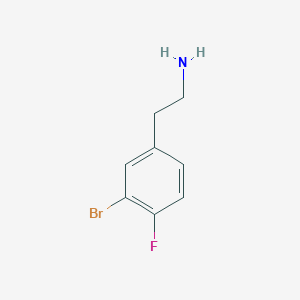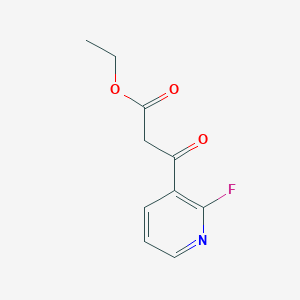
N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine is an organic compound that features a cyclopropyl group attached to a tetrahydro-pyran ring, which is further linked to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine typically involves the following steps:
Formation of the Tetrahydro-pyran Ring: This can be achieved through the acid-catalyzed cyclization of 1,5-hexanediol.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropanating agent such as diazomethane.
Attachment of the Amine Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxides, ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine can be compared with other similar compounds such as:
Cyclopropylamine: A simpler compound with a cyclopropyl group attached directly to an amine group.
Tetrahydro-pyran-3-ylmethylamine: A compound with a tetrahydro-pyran ring linked to an amine group, but without the cyclopropyl group.
Cyclopropyl-(tetrahydro-furan-3-ylmethyl)-amine: A structurally similar compound where the tetrahydro-pyran ring is replaced by a tetrahydro-furan ring.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-(oxan-3-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C9H17NO/c1-2-8(7-11-5-1)6-10-9-3-4-9/h8-10H,1-7H2 |
InChI Key |
WGTNRJUFJJICRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CNC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(dimethylamino)ethyl]-5-iodopyridin-2-amine](/img/structure/B8742689.png)



![Propanamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8742737.png)


![7-methylImidazo[1,2-b]pyridazine](/img/structure/B8742749.png)


